![molecular formula C6H15NO B1299340 3-(Isopropylamino)propan-1-ol CAS No. 33918-15-9](/img/structure/B1299340.png)
3-(Isopropylamino)propan-1-ol
Overview
Description
3-(Isopropylamino)propan-1-ol is a chemical compound with the molecular formula C6H15NO . It is also known by other names such as 3-(propan-2-ylamino)propan-1-ol and 3-(ISOPROPYLAMINO)-PROPAN-1-OL .
Synthesis Analysis
The synthesis of 3-(Isopropylamino)propan-1-ol involves a reaction of 3-bromopropan-1-ol with propan-2-amine. The reaction is stirred at 50°C for 12 hours .Molecular Structure Analysis
The InChI code for 3-(Isopropylamino)propan-1-ol is 1S/C6H15NO/c1-6(2)7-4-3-5-8/h6-8H,3-5H2,1-2H3 . The molecular weight is 117.19 g/mol .Physical And Chemical Properties Analysis
3-(Isopropylamino)propan-1-ol has a density of 0.9±0.1 g/cm³, a boiling point of 185.9±23.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.8 mmHg at 25°C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .Scientific Research Applications
Chemical Synthesis
“3-(Isopropylamino)propan-1-ol” is used in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of (±) 2‐(4‐((2‐isopropoxyethoxy)methyl) phenoxy)‐3‐(isopropyl amino)propan‐1-ol .
Biological Research
In biological research, “3-(Isopropylamino)propan-1-ol” can be used to study its effects on biological organisms. For example, it has been observed that propan-1-ol at 2% inhibited to some extent biofilm development in Candida albicans .
Pharmacokinetics
The compound has certain pharmacokinetic properties that make it interesting for research. It has high GI absorption, is not a P-gp substrate, and does not inhibit CYP450 enzymes .
Drug Design
Due to its physicochemical properties, “3-(Isopropylamino)propan-1-ol” could potentially be used in drug design. It has a Lipinski score of 0.0, indicating it follows Lipinski’s rule of five, which is often used as a guideline in the development of drugs .
Material Science
In material science, “3-(Isopropylamino)propan-1-ol” could potentially be used in the development of new materials due to its unique chemical structure .
Safety Research
The compound has certain safety characteristics that are important for research. For example, it has specific hazard statements and precautionary statements associated with it .
Safety and Hazards
Mechanism of Action
Target of Action
3-(Isopropylamino)propan-1-ol is a beta-blocker, similar to Bisoprolol . Its primary targets are beta-1 adrenergic receptors , which are mainly located in the heart . These receptors play a crucial role in the regulation of heart rate and blood pressure.
Mode of Action
This compound works by non-selectively blocking beta-1 adrenergic receptors . This blocking action inhibits the effects of epinephrine and norepinephrine, hormones that increase heart rate and blood pressure . By blocking these receptors, 3-(Isopropylamino)propan-1-ol decreases heart rate and blood pressure .
Biochemical Pathways
The action of 3-(Isopropylamino)propan-1-ol affects the sympathetic nervous system , which mediates the fight-or-flight response . By blocking the beta-1 adrenergic receptors, it inhibits the action of catecholamines (epinephrine and norepinephrine), thereby reducing heart rate and blood pressure .
Pharmacokinetics
For instance, its lipophilicity might influence its absorption and distribution .
Result of Action
The primary result of the action of 3-(Isopropylamino)propan-1-ol is a decrease in heart rate and blood pressure . This makes it potentially useful in the treatment of conditions like hypertension.
properties
IUPAC Name |
3-(propan-2-ylamino)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2)7-4-3-5-8/h6-8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCPWFOPXIDRDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366270 | |
Record name | 3-(isopropylamino)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Isopropylamino)propan-1-ol | |
CAS RN |
33918-15-9 | |
Record name | 3-(isopropylamino)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Isopropylamino)propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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